N-benzyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide
Overview
Description
N-benzyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide typically involves multiple steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multicomponent reaction that can be used to introduce various functional groups into the molecule.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-benzyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as an inhibitor of human equilibrative nucleoside transporters.
Pharmacology: Research focuses on its interactions with various biological targets and its potential as a drug candidate.
Biology: The compound is used in studies related to cell signaling, receptor binding, and enzyme inhibition.
Industry: It may have applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as human equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, affecting nucleotide synthesis and adenosine regulation . Molecular docking studies have shown that the binding site of the compound in ENT1 may differ from that of other conventional inhibitors .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide: This compound shares a similar piperazine and fluorophenyl structure but lacks the benzenesulfonamide moiety.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another compound with a similar piperazine and fluorophenyl structure, used as an inhibitor of human equilibrative nucleoside transporters.
Uniqueness
N-benzyl-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide is unique due to its combination of a piperazine ring, a fluorophenyl group, and a benzenesulfonamide moiety. This unique structure contributes to its specific interactions with molecular targets and its potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN3O5S/c1-35-25-13-12-24(18-26(25)36-2)37(33,34)31(19-21-6-4-3-5-7-21)20-27(32)30-16-14-29(15-17-30)23-10-8-22(28)9-11-23/h3-13,18H,14-17,19-20H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXBYBYNTVPZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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